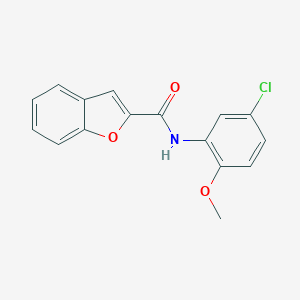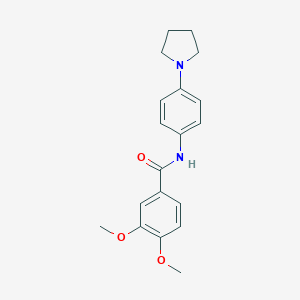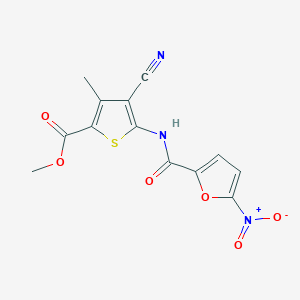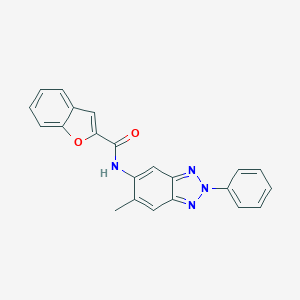![molecular formula C26H19N3O3 B278580 4-(benzyloxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278580.png)
4-(benzyloxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzyloxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.
Introduction of the Pyridine Moiety: This step might involve coupling reactions such as Suzuki or Heck coupling to introduce the pyridine ring.
Benzyloxy Substitution: The benzyloxy group can be introduced via nucleophilic substitution reactions.
Formation of the Benzamide: The final step usually involves the formation of the amide bond through reactions like amidation or using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions might target the nitro groups (if present) or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄, CrO₃, or PCC.
Reduction: Reagents like LiAlH₄, NaBH₄, or catalytic hydrogenation.
Substitution: Reagents like halogens (Br₂, Cl₂), nucleophiles (NaOH, NH₃), or electrophiles (R-X).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for diseases where its target pathways are involved.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target of the compound. Generally, it might involve:
Binding to Enzymes or Receptors: Inhibiting or modulating their activity.
Interfering with Biological Pathways: Affecting processes like signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzyloxy)-N-(2-pyridin-3-yl)benzamide
- 4-(benzyloxy)-N-(1,3-benzoxazol-5-yl)benzamide
- N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide
Uniqueness
The uniqueness of 4-(benzyloxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide lies in its specific combination of functional groups, which might confer unique binding properties, reactivity, and biological activity compared to its analogs.
Properties
Molecular Formula |
C26H19N3O3 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
4-phenylmethoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C26H19N3O3/c30-25(19-8-11-22(12-9-19)31-17-18-5-2-1-3-6-18)28-21-10-13-24-23(15-21)29-26(32-24)20-7-4-14-27-16-20/h1-16H,17H2,(H,28,30) |
InChI Key |
VJUFMRNNDHOKFU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CN=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B278499.png)
![N-[3-[(3-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B278501.png)
![Methyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B278502.png)
![Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B278503.png)


![Methyl 4-cyano-5-[(3-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278513.png)
![2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide](/img/structure/B278514.png)
![N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B278515.png)
![5-(4-bromophenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B278516.png)
![N-[4-(3-BROMO-4-METHOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B278517.png)

![3,4-dimethyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278522.png)
